1-Nitro-2,4,6-triisopropylbenzene
Overview
Description
1-Nitro-2,4,6-triisopropylbenzene is an organic compound with the molecular formula C15H23NO2. It is a derivative of benzene, where three isopropyl groups and one nitro group are substituted on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Nitro-2,4,6-triisopropylbenzene can be synthesized through electrophilic aromatic substitution reactions. The nitration of 2,4,6-triisopropylbenzene with nitric acid in the presence of sulfuric acid is a common method. The reaction typically involves the following steps:
Formation of the nitronium ion (NO2+): This is achieved by mixing concentrated nitric acid and sulfuric acid.
Electrophilic attack: The nitronium ion attacks the benzene ring at the para position relative to the isopropyl groups, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques are often employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-Nitro-2,4,6-triisopropylbenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions or alkoxide ions in the presence of a suitable solvent.
Major Products Formed
Reduction: 1-Amino-2,4,6-triisopropylbenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Nitro-2,4,6-triisopropylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-nitro-2,4,6-triisopropylbenzene involves its interactions with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Nitro-2,4,6-trimethylbenzene: Similar structure but with methyl groups instead of isopropyl groups.
1-Nitro-2,4,6-triethylbenzene: Similar structure but with ethyl groups instead of isopropyl groups.
Uniqueness
1-Nitro-2,4,6-triisopropylbenzene is unique due to the presence of bulky isopropyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying steric effects in chemical reactions and biological interactions .
Properties
IUPAC Name |
2-nitro-1,3,5-tri(propan-2-yl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-9(2)12-7-13(10(3)4)15(16(17)18)14(8-12)11(5)6/h7-11H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBSHFPGPYKJJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)[N+](=O)[O-])C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350404 | |
Record name | Benzene, 1,3,5-tris(1-methylethyl)-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13402-31-8 | |
Record name | Benzene, 1,3,5-tris(1-methylethyl)-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-NITRO-2,4,6-TRIISOPROPYLBENZENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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